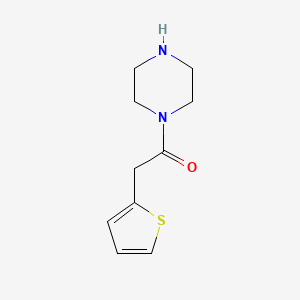
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one, also known as PT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PT belongs to the class of compounds known as phenylpiperazine derivatives, which have been extensively studied for their pharmacological properties.
Wirkmechanismus
The exact mechanism of action of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one is not fully understood, but it is believed to act on multiple targets in the brain and body. 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to modulate the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has also been shown to interact with various receptors in the brain, including the serotonin 5-HT1A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects:
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to have several biochemical and physiological effects. In cancer research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In depression and anxiety research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to increase the levels of serotonin and dopamine in the brain, which are associated with anxiolytic and antidepressant effects. In schizophrenia research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to improve cognitive function by modulating the levels of glutamate and GABA in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various diseases. However, the limitations of using 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one include its potential toxicity and side effects, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for the research on 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. Another direction is to explore its mechanism of action and identify its molecular targets in the brain and body. Additionally, the development of new derivatives of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one with improved pharmacological properties and reduced toxicity could also be a future direction for research.
Synthesemethoden
The synthesis of 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one involves the reaction between 2-thiophenecarboxylic acid and piperazine, followed by the reaction with ethyl chloroacetate. The resulting product is then subjected to acid hydrolysis to obtain 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one. This method has been reported to produce 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one in high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been studied extensively for its potential therapeutic applications in various diseases, including cancer, depression, anxiety, and schizophrenia. In cancer research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In depression and anxiety research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been reported to exhibit anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine. In schizophrenia research, 1-(Piperazin-1-yl)-2-(thiophen-2-yl)ethan-1-one has been shown to improve cognitive function and reduce the negative symptoms of the disease.
Eigenschaften
IUPAC Name |
1-piperazin-1-yl-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c13-10(8-9-2-1-7-14-9)12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXTYMAGGGUJIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

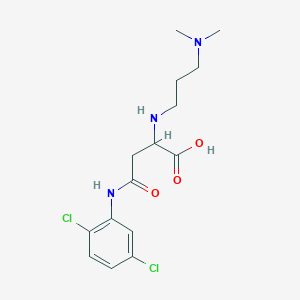
![N-cyclohexyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2458204.png)

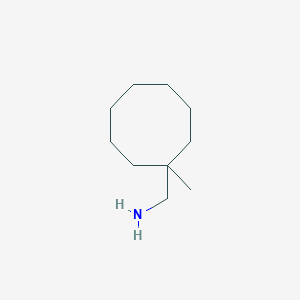
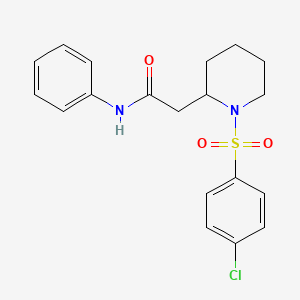

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(5-chloro-2-methoxyphenyl)ethanediamide](/img/structure/B2458210.png)
![(2-Chloropyridin-4-yl)-[4-(2,3,4-trifluorophenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B2458211.png)
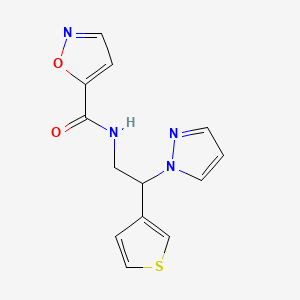
![N-(naphthalen-1-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2458214.png)
![9-(2,4-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2458215.png)
![4-oxo-N-(3-phenylpropyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2458219.png)
![ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2458222.png)
![2-[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2458226.png)